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Abstract: Dipraglurant (ADX48621) is a potent, selective, and orally bioavailable small

molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate

receptor 5 (mGluR5).[1][2][3][4] Excessive glutamatergic neurotransmission, particularly

through mGluR5, is implicated in the pathophysiology of numerous neurological and psychiatric

disorders. In conditions such as Parkinson's disease (PD), the degeneration of the nigrostriatal

dopamine pathway leads to overactivity in glutamate pathways within the basal ganglia,

contributing to both motor symptoms and the development of levodopa-induced dyskinesia

(LID).[5] Dipraglurant is designed to attenuate this aberrant signaling without blocking the

receptor entirely, offering a modulatory approach to restore synaptic homeostasis. This

document provides a comprehensive overview of dipraglurant's mechanism of action, a

compilation of key quantitative data from preclinical and clinical studies, and detailed

methodologies for the experiments cited.

The Role of Glutamate and mGluR5 in
Neuropathology
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential

for synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic

receptors (NMDA, AMPA, kainate) and metabotropic G-protein coupled receptors (mGluRs).

The mGluR family is divided into three groups; mGluR5, a member of the Group I mGluRs, is of

particular therapeutic interest.
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mGluR5 is primarily coupled to the Gq/G11 protein. Upon activation by glutamate, it initiates a

signaling cascade via phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of

intracellular calcium (Ca2+), which modulates a wide array of neuronal functions.

In Parkinson's disease, the loss of dopamine input disrupts the delicate balance of the basal

ganglia circuitry, leading to excessive and pathological glutamate signaling. This glutamatergic

hyperactivity is a key factor in the development of LID, the uncontrollable, involuntary

movements that arise from long-term levodopa therapy. By modulating mGluR5, dipraglurant
aims to reduce this excessive glutamate transmission, thereby alleviating dyskinesia.

Dipraglurant: Mechanism of Action
Dipraglurant does not compete with glutamate at its binding site (the orthosteric site). Instead,

it binds to a distinct, topographically separate location on the mGluR5 receptor known as an

allosteric site. This binding induces a conformational change in the receptor that reduces the

affinity and/or efficacy of glutamate. This mechanism as a Negative Allosteric Modulator (NAM)

allows for a fine-tuning of glutamatergic signaling rather than a complete blockade, which is

often associated with the adverse effects seen with ionotropic glutamate receptor antagonists.

Mechanism of mGluR5 Negative Allosteric Modulation.

Quantitative Pharmacology and Efficacy Data
The pharmacological profile of dipraglurant has been characterized through extensive in vitro,

preclinical, and clinical studies.

In Vitro Potency and Human Receptor Occupancy
Dipraglurant is a highly potent molecule, as demonstrated by its low nanomolar IC₅₀. Human

Positron Emission Tomography (PET) studies have confirmed its ability to engage the mGluR5

target in the brain in a dose-proportional manner.
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Parameter Value Species/Model Reference

IC₅₀ 21 nM In Vitro Assay

Receptor Occupancy

100 mg Oral Dose 27%
Healthy Human Adults

(PET)

200 mg Oral Dose 44.4%
Healthy Human Adults

(PET)

300 mg Oral Dose 53.5%
Healthy Human Adults

(PET)

An optimal anti-dyskinetic effect is hypothesized to be achieved with 50-70% receptor

occupancy.

Preclinical Efficacy
Dipraglurant has demonstrated robust efficacy in multiple rodent and primate models of motor

and non-motor symptoms associated with Parkinson's disease.
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Model Key Findings Species Reference

MPTP-Induced

Dyskinesia

Dose-dependent

reduction of chorea

and dystonia; best

effect at 30 mg/kg with

no impact on

levodopa efficacy.

Macaque

Haloperidol-Induced

Catalepsy

Dose-dependent

reduction in catalepsy:

40% at 3 mg/kg, 53%

at 10 mg/kg, 65% at

30 mg/kg (ED₅₀ = 2.83

mg/kg).

Rat

Forced Swim Test

(Depression)

Reduced immobility

time by 30% (30

mg/kg) and 40% (50

mg/kg).

Mouse

Marble-Burying (OCD-

like)

Reduced marbles

buried by 32% (30

mg/kg) and 78% (50

mg/kg).

Mouse

Vogel Conflict-

Drinking (Anxiety)

Dose-dependently

increased the number

of punished licks.

Rat

Clinical Efficacy (Phase 2a)
A Phase 2a trial in PD patients with moderate to severe LID demonstrated a good safety profile

and promising efficacy signals.
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Endpoint Result
Timepoint/Dos
e

p-value Reference

Peak Dyskinesia

(mAIMS)

20% reduction

vs. placebo
Day 1 (50 mg) 0.04

Peak Dyskinesia

(mAIMS)

32% reduction

vs. placebo
Day 14 (100 mg) 0.04

Mean mAIMS

over 28 days

Mean benefit of

-2.08 vs. placebo
28 days <0.001

Clinician Global

Impression

(CGIC)

71.2% improved

vs. 49.9% for

placebo

28 days N/A

mAIMS: modified Abnormal Involuntary Movement Scale

Pharmacokinetic Profile
Dipraglurant is rapidly absorbed and readily crosses the blood-brain barrier.

Parameter Value Species Reference

Tₘₐₓ (Oral) ~1 hour Human

Cₘₐₓ (100 mg dose,

Day 28)
1844 ng/mL (mean) Human

Tₘₐₓ (Oral) 0.5 hours Rat

CSF/Plasma Ratio 0.015 Rat

Key Experimental Methodologies
The characterization of dipraglurant relies on a suite of standardized in vitro and in vivo

assays.

In Vitro Functional Assays
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Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of dipraglurant for the mGluR5 receptor.

Principle: This is a competitive binding assay that measures the ability of an unlabeled test

compound (dipraglurant) to displace a radiolabeled ligand (e.g., [³H]MPEP) from the

mGluR5 receptor in membrane preparations.

Protocol:

Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing

mGluR5.

Incubation: Incubate the membranes with a fixed concentration of the radioligand and

varying concentrations of dipraglurant.

Separation: Separate bound from free radioligand via rapid filtration through glass fiber

filters.

Detection: Quantify the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the concentration of

dipraglurant to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-

Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional activity (IC₅₀) of dipraglurant as a NAM.

Principle: mGluR5 activation by an agonist leads to an IP3-mediated release of intracellular

calcium. This assay quantifies the ability of dipraglurant to inhibit this calcium flux.

Protocol:

Cell Culture: Use cells stably expressing mGluR5 (e.g., HEK293).

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
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Compound Addition: Add varying concentrations of dipraglurant to the cells.

Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR5 agonist

(e.g., quisqualate).

Measurement: Measure the change in fluorescence intensity over time using a plate

reader.

Data Analysis: Plot the inhibition of the agonist-induced calcium response against the

concentration of dipraglurant to determine its IC₅₀.

Workflow for an In Vitro Functional Assay.

Preclinical In Vivo Models
MPTP Macaque Model of LID: This is considered the gold-standard model for studying LID in

Parkinson's disease. Rhesus monkeys are treated with the neurotoxin 1-methyl-4-phenyl-

1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state. Subsequent chronic

treatment with levodopa induces dyskinesias that closely resemble those seen in human

patients. The model is used to assess the efficacy of anti-dyskinetic drugs like dipraglurant.

Haloperidol-Induced Catalepsy: This rodent model is used to screen for compounds with

potential anti-parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces

a state of catalepsy (a failure to correct an externally imposed posture). The ability of a drug

to reduce the time spent in this cataleptic state suggests potential therapeutic activity in

motor control circuits.

Clinical Trial Design
Phase 2a PD-LID Trial (NCT01336088): This was a multicenter, double-blind, placebo-

controlled, randomized, 4-week parallel-group study. A total of 76 PD patients with moderate

to severe LID were enrolled. The primary objective was to assess safety and tolerability.

Secondary objectives focused on efficacy, using measures like the modified Abnormal

Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS),

and patient diaries. The design involved a dose-escalation, starting at 50 mg and increasing

to 100 mg, allowing for the assessment of dose-response relationships.
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Figure 3: Logical Flow of Phase 2a Clinical Trial for PD-LID

Patient Screening
(PD with moderate-severe LID)

Randomization (2:1)
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(Dipraglurant)

Control Arm
(Placebo)

Day 1-14
(50-100mg Dose)

Day 15-28
(100mg Dose)

Endpoint Assessment
(Safety, Tolerability, mAIMS, UPDRS)

Final Data Analysis

Click to download full resolution via product page

Logical Flow of Phase 2a Clinical Trial for PD-LID.

Conclusion and Future Directions
Dipraglurant is a well-characterized mGluR5 negative allosteric modulator that effectively and

potently attenuates the glutamate signaling pathway. Quantitative data from a range of
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experimental models demonstrates its ability to normalize the pathological glutamatergic

overactivity that underlies levodopa-induced dyskinesia in Parkinson's disease. Preclinical

studies also suggest its potential to treat non-motor symptoms of PD, such as anxiety and

depression.

The Phase 2a clinical trial provided proof-of-concept for its safety and efficacy in patients.

Although a subsequent Phase 2b/3 study was terminated due to slow patient recruitment

unrelated to the drug's performance, the existing data package underscores the therapeutic

potential of dipraglurant. Further investigation is also underway for its use in post-stroke

recovery and dystonia, highlighting the broad applicability of modulating the mGluR5 pathway

in neurological disorders.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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